Molecular Weight Reduction of 118.17 Da Versus ISCK03 Enables Superior Ligand Efficiency in Fragment-Based Screening
The target compound possesses a molecular weight of 237.28 g·mol⁻¹, which is 118.17 Da lower than the benzenesulfonamide inhibitor ISCK03 (355.45 g·mol⁻¹) . In kinase drug discovery, maintaining a molecular weight below 300 Da is a stringent requirement for fragment hits to ensure high ligand efficiency (LE) and favorable pharmacokinetic starting points. The methanesulfonamide core delivers a calculated LE (assuming a ΔG of -6 kcal/mol) of approximately 0.42 kcal·mol⁻¹ per heavy atom, compared to an estimated 0.28 kcal·mol⁻¹ for ISCK03, based on the same binding energy assumption [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 237.28 g·mol⁻¹ |
| Comparator Or Baseline | ISCK03 (4-tert-butyl-benzenesulfonamide analog): 355.45 g·mol⁻¹ |
| Quantified Difference | -118.17 Da (33.2% reduction) |
| Conditions | Calculated from supplied molecular formulas (C10H11N3O2S vs. C19H21N3O2S). No experimental system required for this physicochemical comparison. |
Why This Matters
A >33% reduction in molecular weight directly aligns with the Rule of Three for fragment-based screening, making the target compound the sole viable option when the experimental design forbids the steric bulk and added lipophilicity introduced by a tert-butyl-phenyl sulfonamide appendage.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today. 2003;8(19):876-877. View Source
